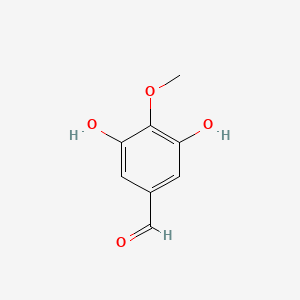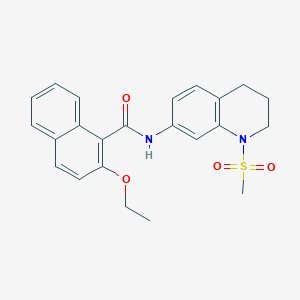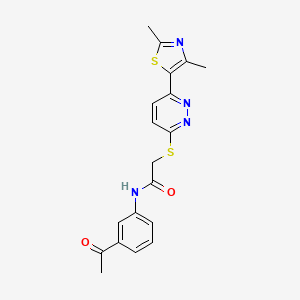
2-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a synthetic compound with a complex structure
Mechanism of Action
Target of Action
It is known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
It is known that similar compounds are involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is likely involved in the protodeboronation of alkyl boronic esters and the subsequent hydromethylation sequence . These processes are crucial in the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the formation of complex organic molecules through the protodeboronation of alkyl boronic esters and the subsequent hydromethylation sequence . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions, starting with the preparation of intermediates such as tetrahydropyran derivatives and chlorobenzenesulfonamide. Key reaction steps include:
Formation of the Tetrahydropyran Intermediate: : The base-catalyzed cyclization of a suitable hydroxyketone forms the tetrahydropyran ring.
Thioether Formation: : Introduction of the phenylthio group via nucleophilic substitution using thiol reagents.
Sulfonamide Formation: : The final coupling with 2-chlorobenzenesulfonyl chloride under basic conditions yields the desired product.
Reaction Conditions
Common conditions include:
Solvents like dichloromethane or tetrahydrofuran.
Catalysts such as bases (e.g., sodium hydroxide) or acids (e.g., sulfuric acid).
Industrial Production Methods
Large-scale production might leverage:
Optimized batch or continuous flow reactors.
Enhanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : Common due to the presence of reactive chloro and sulfonamide groups.
Oxidation and Reduction: : The phenylthio group can undergo oxidation to sulfoxides and sulfones.
Hydrolysis: : The sulfonamide linkage can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Oxidants: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reductants: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, thiols.
Conditions: : Various pH levels, temperatures ranging from ambient to reflux.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Corresponding alcohols or amines.
Substitution: : Amino, hydroxyl, or thiol derivatives.
Scientific Research Applications
Chemistry: : As an intermediate for the synthesis of more complex molecules.
Biology: : Investigation of its biochemical interactions and effects on enzymes.
Medicine: : Potential therapeutic applications due to its structural uniqueness.
Industry: : Usage in the development of novel materials or chemical processes.
Comparison with Similar Compounds
Compared to other sulfonamides or phenylthio compounds, 2-chloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is unique due to its combined structural features. Similar compounds might include:
Sulfonamides: : E.g., N-phenylbenzenesulfonamide.
Phenylthio Derivatives: : E.g., 4-(phenylthio)butanol.
Tetrahydropyran Derivatives: : E.g., 4-hydroxy-tetrahydropyran.
Properties
IUPAC Name |
2-chloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S2/c19-16-8-4-5-9-17(16)25(21,22)20-14-18(10-12-23-13-11-18)24-15-6-2-1-3-7-15/h1-9,20H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUYDXLSAWKWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2810283.png)
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl 4-(benzylsulfonyl)piperidine-1-carboxylate](/img/structure/B2810287.png)

![2-{[1-(6-tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2810289.png)


![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2810298.png)
![2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2810299.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2810300.png)
![2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2810301.png)

